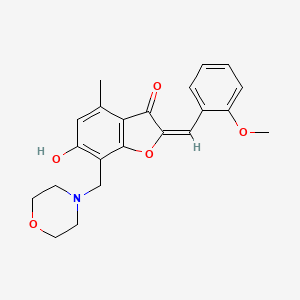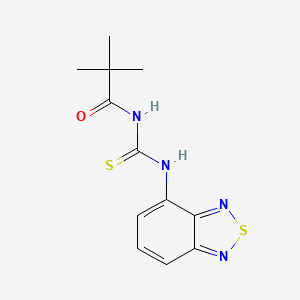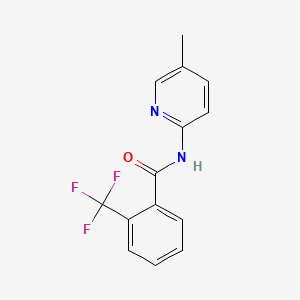
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are typically used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, a methoxypyridinyl group, and a butanamide chain, which contribute to its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol.
Coupling with butanoic acid: The 2,4-dichlorophenol is then reacted with butanoic acid or its derivatives to form the phenoxybutanoic acid intermediate.
Amidation reaction: The phenoxybutanoic acid intermediate is then reacted with 6-methoxy-3-pyridinamine under appropriate conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of herbicides and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide involves its interaction with specific molecular targets in plants. It is believed to inhibit key enzymes involved in plant growth and development, leading to the disruption of cellular processes and ultimately causing plant death. The exact molecular pathways and targets may vary depending on the specific plant species and environmental conditions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(6-methoxy-3-pyridinyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenoxy herbicides. Its methoxypyridinyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H16Cl2N2O3 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-22-16-7-5-12(10-19-16)20-15(21)3-2-8-23-14-6-4-11(17)9-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,20,21) |
InChI Key |
UGEZXXIZMGTRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)



![6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13372095.png)
![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372124.png)
![N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372143.png)

![tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372147.png)
